4-[(1E)-N-hydroxypropanimidoyl]-2-methoxyphenol
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Overview
Description
4-[(1E)-N-hydroxypropanimidoyl]-2-methoxyphenol: is an organic compound with the molecular formula C10H13NO3 This compound is characterized by the presence of a hydroxypropanimidoyl group attached to a methoxyphenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1E)-N-hydroxypropanimidoyl]-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with an appropriate hydroxypropanimidoyl precursor under controlled conditions. One common method involves the use of a hydroxypropanimidoyl chloride derivative, which reacts with 2-methoxyphenol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-[(1E)-N-hydroxypropanimidoyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidoyl group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenols or imidoyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-[(1E)-N-hydroxypropanimidoyl]-2-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including its role as an antioxidant or anti-inflammatory agent.
Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-[(1E)-N-hydroxypropanimidoyl]-2-methoxyphenol involves its interaction with specific molecular targets. The hydroxypropanimidoyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. The methoxyphenol ring can participate in electron transfer reactions, influencing redox processes in biological systems. The exact pathways and targets are still under investigation, but its ability to modulate enzyme activity and redox states is of significant interest.
Comparison with Similar Compounds
- 4-[(1E)-N-hydroxyethanimidoyl]phenyl-3-phenylpropanamide
- 4-[(1E)-N-hydroxyethanimidoyl]phenyl-3-methylpropanamide
- 4-[(1E)-N-hydroxyethanimidoyl]phenyl-3-ethylpropanamide
Comparison: Compared to these similar compounds, 4-[(1E)-N-hydroxypropanimidoyl]-2-methoxyphenol has a unique methoxy group on the phenol ring, which can influence its reactivity and interaction with other molecules
Properties
IUPAC Name |
4-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-8(11-13)7-4-5-9(12)10(6-7)14-2/h4-6,12-13H,3H2,1-2H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXKXNFSANJLNY-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC(=C(C=C1)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=CC(=C(C=C1)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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